molecular formula C11H20N4O B1480638 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine CAS No. 2098111-62-5

4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine

Cat. No. B1480638
CAS RN: 2098111-62-5
M. Wt: 224.3 g/mol
InChI Key: UAMGKJTXBSDLFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-substituted cyclohexane-1-amines, involves the use of a single transaminase biocatalyst in whole-cell, soluble or immobilized form in the presence of an amine acceptor . The process can be carried out in batch mode or in continuous-flow mode .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of various 1,2,4-triazole derivatives have been explored, demonstrating the versatility of triazole compounds in chemical synthesis. For instance, a study describes the synthesis of new classes of cyclic dipeptidyl ureas via Ugi reactions, followed by transformations that yielded hydroxy and O-methyl derivatives of pseudopeptidic [1,2,4]triazines, suggesting potential applications in peptide chemistry and drug design (Sañudo et al., 2006).

Antimicrobial Activities

  • Triazole compounds have been evaluated for their antimicrobial activities, indicating their potential as therapeutic agents. A study involving the synthesis of novel 1,2,4-triazole derivatives showed that some of these compounds possessed good or moderate activities against test microorganisms, highlighting the role of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Fluorescent Probes and Chemical Sensors

  • Triazole derivatives have been investigated for their fluorescent properties, which can be useful in the development of fluorescent probes and sensors for biological and chemical applications. For example, the synthesis of fluorescent amino acid derivatives from 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone has been reported, showcasing the potential of triazole-based compounds in fluorescence-based applications (Kóczán et al., 2001).

Biological Activities and Drug Design

  • The core motif of 1,2,4-triazoles plays a crucial role in clinical drugs due to their biological activities, which include hydrogen bonding, solubility, and dipole character. Compounds bearing the 1,2,4-triazole ring, such as Rizatriptan (anti-migraine) and Ribavirin (antiviral), showcase the importance of triazole derivatives in drug design and development (Prasad et al., 2021).

properties

IUPAC Name

4-[4-(ethoxymethyl)triazol-1-yl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-2-16-8-10-7-15(14-13-10)11-5-3-9(12)4-6-11/h7,9,11H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMGKJTXBSDLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CN(N=N1)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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